molecular formula C14H14N4O3 B451697 N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide

N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B451697
M. Wt: 286.29g/mol
InChI Key: JCUKMVJJKMVCAF-UUASQNMZSA-N
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Description

N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-4-carbaldehyde
  • 1,3-benzodioxole-5-carbohydrazide
  • Hydrazone derivatives of pyrazole and benzodioxole

Uniqueness

N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide is unique due to its combination of a pyrazole ring, benzodioxole moiety, and hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29g/mol

IUPAC Name

N-[(Z)-(1-ethylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-2-18-8-10(7-16-18)6-15-17-14(19)11-3-4-12-13(5-11)21-9-20-12/h3-8H,2,9H2,1H3,(H,17,19)/b15-6-

InChI Key

JCUKMVJJKMVCAF-UUASQNMZSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3

SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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